![molecular formula C16H13N3O4S B2744333 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 1021051-91-1](/img/structure/B2744333.png)
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, an oxadiazole ring, and a benzo[d][1,4]dioxine ring. These groups are common in many biologically active compounds and materials science applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized through various methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Oxadiazole rings can be synthesized through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the thiophene and oxadiazole rings. The electron-rich sulfur atom in the thiophene ring and the electron-deficient nitrogen atoms in the oxadiazole ring could contribute to interesting electronic properties .Chemical Reactions Analysis
The thiophene ring in this compound can undergo electrophilic aromatic substitution reactions similar to benzene. The oxadiazole ring is also susceptible to nucleophilic attack due to the presence of electron-withdrawing nitrogen atoms .Scientific Research Applications
Fungicidal Activity
The compound’s fungicidal properties have attracted attention in agricultural research. Researchers have synthesized derivatives of N-(thiophen-2-yl) nicotinamide by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . These derivatives were evaluated against cucumber downy mildew (CDM), caused by Pseudoperonospora cubensis. Notably, compounds 4a and 4f demonstrated excellent fungicidal activity, surpassing commercially available fungicides like diflumetorim and flumorph. Compound 4f, in particular, showed promise as a candidate for further development .
Computational Chemistry and Molecular Modeling
Researchers can employ computational methods (such as density functional theory) to study the electronic properties, reactivity, and binding interactions of this compound. Insights gained from such studies can guide further experimental work.
Future Directions
properties
IUPAC Name |
N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-15(10-3-4-12-13(8-10)22-6-5-21-12)17-16-19-18-14(23-16)9-11-2-1-7-24-11/h1-4,7-8H,5-6,9H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYISWCJGZNWVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide |
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